molecular formula C10H10N2O3 B6614673 5-nitro-2-(propan-2-yl)-1,3-benzoxazole CAS No. 1707574-34-2

5-nitro-2-(propan-2-yl)-1,3-benzoxazole

Cat. No. B6614673
CAS RN: 1707574-34-2
M. Wt: 206.20 g/mol
InChI Key: WHDTWTGRAXUEGQ-UHFFFAOYSA-N
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Description

“5-nitro-2-(propan-2-yl)-1,3-benzoxazole” is a chemical compound. It likely contains a benzoxazole ring, which is a type of aromatic organic compound . The “5-nitro” indicates the presence of a nitro group, and “propan-2-yl” suggests an isopropyl group .


Synthesis Analysis

While specific synthesis methods for “5-nitro-2-(propan-2-yl)-1,3-benzoxazole” are not available, similar compounds are often synthesized through condensation reactions . For instance, various compounds were synthesized by condensation of 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine .


Molecular Structure Analysis

The molecule likely contains a benzoxazole ring, a nitro group, and an isopropyl group . Similar compounds have been found to contain multiple bonds, rotatable bonds, double bonds, aromatic bonds, and ether groups .

Safety and Hazards

The safety and hazards associated with “5-nitro-2-(propan-2-yl)-1,3-benzoxazole” are not known. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

5-nitro-2-propan-2-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6(2)10-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDTWTGRAXUEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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